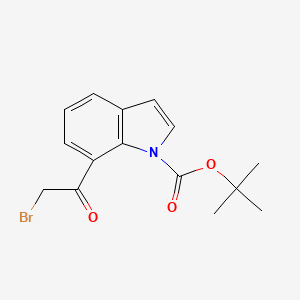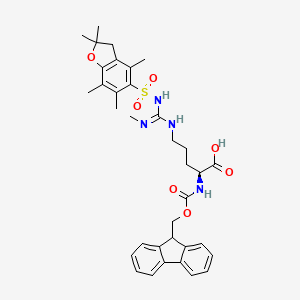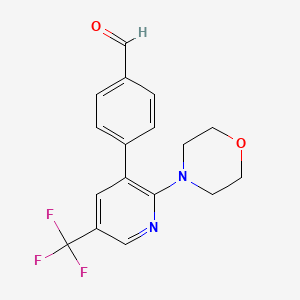
tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate
概要
説明
tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromoacetyl group, and an indole core structure. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Bromoacetyl Group: The bromoacetyl group can be introduced via a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of such synthetic processes .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromoacetyl group in tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The indole core can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Esterification: tert-Butyl alcohol and an acid catalyst.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
- Substituted indole derivatives with various functional groups.
- Cyclized heterocyclic compounds.
科学的研究の応用
Chemistry: tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological and medicinal research. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The indole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
類似化合物との比較
- tert-Butyl 7-(2-chloroacetyl)-1H-indole-1-carboxylate
- tert-Butyl 7-(2-fluoroacetyl)-1H-indole-1-carboxylate
- tert-Butyl 7-(2-iodoacetyl)-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromoacetyl group offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
tert-butyl 7-(2-bromoacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-5-4-6-11(13(10)17)12(18)9-16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKIQZVKCHZHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)






![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)

